molecular formula C24H20ClN3O3 B2763657 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 905764-29-6

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2763657
CAS No.: 905764-29-6
M. Wt: 433.89
InChI Key: BHCSJTUYDJTNFT-UHFFFAOYSA-N
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Description

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The amino, chloro, methyl, and methoxy groups can be introduced through various substitution reactions.

    Coupling reactions: The final step often involves coupling the indolizine core with the benzoyl group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Various substitution reactions can occur, especially involving the chloro and amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways: Involving signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indolizine derivatives: Other compounds with similar core structures but different functional groups.

    Benzoyl derivatives: Compounds with similar benzoyl moieties but different core structures.

Uniqueness

The uniqueness of 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-17(25)9-6-10-18(14)27-24(30)20-19-11-3-4-12-28(19)22(21(20)26)23(29)15-7-5-8-16(13-15)31-2/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSJTUYDJTNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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